molecular formula C22H34N4O2 B7635110 1-N-(1-benzylpiperidin-4-yl)-4-N-propylpiperidine-1,4-dicarboxamide

1-N-(1-benzylpiperidin-4-yl)-4-N-propylpiperidine-1,4-dicarboxamide

Cat. No. B7635110
M. Wt: 386.5 g/mol
InChI Key: QTHZZKQWICAIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(1-benzylpiperidin-4-yl)-4-N-propylpiperidine-1,4-dicarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as BPAP and has been extensively studied for its potential therapeutic applications. BPAP has been found to exhibit unique properties that make it a promising candidate for the treatment of various neurological disorders. In

Mechanism of Action

The mechanism of action of BPAP involves its ability to interact with the dopamine transporter and increase dopamine release in the brain. BPAP has also been found to exhibit affinity for sigma receptors, which are involved in the regulation of neurotransmitter release. The exact mechanism of action of BPAP is still under investigation, and further studies are needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
BPAP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can improve motor function in Parkinson's disease patients. BPAP has also been found to exhibit antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression. Additionally, BPAP has been found to exhibit anxiolytic effects, which can reduce anxiety and stress in patients.

Advantages and Limitations for Lab Experiments

BPAP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. BPAP is also stable, which makes it easy to store and transport. However, there are some limitations to using BPAP in lab experiments. For example, the exact mechanism of action of BPAP is still not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BPAP. One area of research is the development of BPAP analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of BPAP on the brain and body. Additionally, further studies are needed to fully understand the mechanism of action of BPAP and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of BPAP involves the reaction of piperidine with benzyl chloride and propylamine in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain pure BPAP. The synthesis method has been optimized to yield high purity and high yield of BPAP.

Scientific Research Applications

BPAP has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and depression. BPAP has been found to exhibit dopaminergic activity and has been shown to increase dopamine release in the brain. This property makes it a promising candidate for the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.

properties

IUPAC Name

1-N-(1-benzylpiperidin-4-yl)-4-N-propylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-2-12-23-21(27)19-8-15-26(16-9-19)22(28)24-20-10-13-25(14-11-20)17-18-6-4-3-5-7-18/h3-7,19-20H,2,8-17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHZZKQWICAIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(1-benzylpiperidin-4-yl)-4-N-propylpiperidine-1,4-dicarboxamide

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